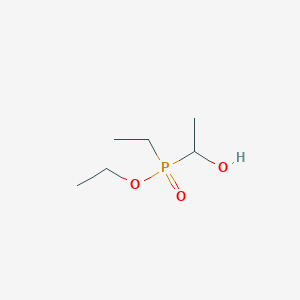![molecular formula C12H18N2O3S B14619121 Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- CAS No. 59556-09-1](/img/structure/B14619121.png)
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- is a complex organic compound with a unique structure that combines a morpholine ring, a cyclohexene ring, and a sulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- typically involves multi-step organic reactions. One common method includes the reaction of 2-cyclohexen-1-one with morpholine in the presence of a suitable catalyst to form the intermediate product. This intermediate is then reacted with acetonitrile and a sulfonylating agent under controlled conditions to yield the final compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires precise control of reaction conditions, including temperature, pressure, and the use of high-purity reagents to ensure the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions typically involve controlled temperatures and the use of solvents like acetonitrile or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions. It can form covalent bonds with target molecules, leading to changes in their structure and function. The exact molecular targets and pathways involved vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
- Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
- Acetonitrile, 2-[(4,6-di-4-morpholinyl-1,3,5-triazin-2-yloxy)]-
- Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]-
Uniqueness
The uniqueness of Acetonitrile, [[2-(4-morpholinyl)-2-cyclohexen-1-yl]sulfonyl]- lies in its combination of a morpholine ring, a cyclohexene ring, and a sulfonyl group. This unique structure imparts distinctive chemical properties, making it valuable for various applications in research and industry .
Properties
CAS No. |
59556-09-1 |
|---|---|
Molecular Formula |
C12H18N2O3S |
Molecular Weight |
270.35 g/mol |
IUPAC Name |
2-(2-morpholin-4-ylcyclohex-2-en-1-yl)sulfonylacetonitrile |
InChI |
InChI=1S/C12H18N2O3S/c13-5-10-18(15,16)12-4-2-1-3-11(12)14-6-8-17-9-7-14/h3,12H,1-2,4,6-10H2 |
InChI Key |
GKDPZRBBKOMROE-UHFFFAOYSA-N |
Canonical SMILES |
C1CC=C(C(C1)S(=O)(=O)CC#N)N2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-[1-(4-Fluorophenyl)ethanesulfonyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14619047.png)
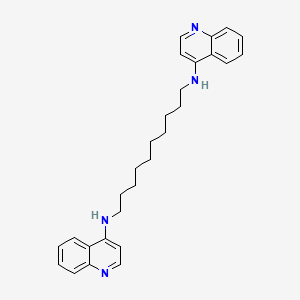

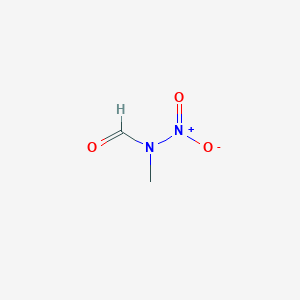
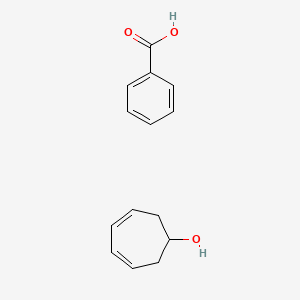

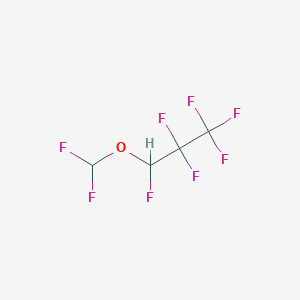

![3-(Furan-2-yl)-1-{2-[(oxiran-2-yl)methoxy]phenyl}prop-2-en-1-one](/img/structure/B14619092.png)
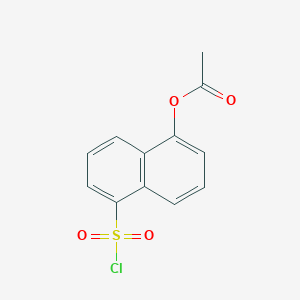
![Bicyclo[4.2.0]octan-2-one, 5,5,7,7,8,8-hexamethyl-](/img/structure/B14619102.png)
